
Diaminorhodamine-4M
Overview
Description
Diaminorhodamine-4M is a rhodamine-based photo-stable fluorescent indicator primarily used for the detection of nitric oxide. It is known for its high sensitivity, with a detection limit of approximately 10 nanomolar. The compound reacts with nitric oxide in the presence of oxygen, resulting in a triazolo-rhodamine analog that exhibits significantly enhanced fluorescence quantum efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-4M involves the reaction of rhodamine derivatives with specific amines under controlled conditions. The process typically includes:
Step 1: Preparation of the rhodamine core by reacting phthalic anhydride with resorcinol in the presence of sulfuric acid.
Step 2: Introduction of dimethylamino groups through a reaction with dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of rhodamine derivatives.
Automated coupling: reactions to ensure consistency and purity.
Purification: steps such as recrystallization and chromatography to achieve high purity levels required for scientific applications.
Chemical Reactions Analysis
Types of Reactions: Diaminorhodamine-4M primarily undergoes:
Oxidation: Reacts with nitric oxide in the presence of oxygen to form a triazolo-rhodamine analog.
Fluorescence Activation: The reaction with nitric oxide significantly enhances its fluorescence quantum efficiency.
Common Reagents and Conditions:
Reagents: Nitric oxide, oxygen.
Major Products:
Triazolo-rhodamine analog: Formed upon reaction with nitric oxide, exhibiting enhanced fluorescence.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Fluorescent Probing : DAR-4M is widely utilized as a fluorescent probe for detecting NO in various chemical reactions. Its ability to provide real-time monitoring of NO levels aids in understanding reaction kinetics and mechanisms.
2. Biology
- Cellular Imaging : The compound is employed in imaging techniques to detect NO in living cells and tissues. Its fluorescence allows researchers to visualize localized NO production, which is crucial for studying cellular signaling pathways.
3. Medicine
- Physiological Studies : DAR-4M plays a significant role in research aimed at understanding the physiological and pathological roles of NO, including its involvement in neurodegenerative diseases and cardiovascular health.
4. Industry
- Sensor Development : The compound is applied in developing sensors and diagnostic tools for detecting NO, which has implications in environmental monitoring and medical diagnostics.
Comparative Analysis of Probes
The following table summarizes the characteristics of DAR-4M compared to other similar fluorescent probes:
Probe | Fluorescence Color | Sensitivity to NO | Reactivity with Other Species | Applications |
---|---|---|---|---|
DAR-4M | Red | High | Moderate | Imaging NO in live cells |
DAF-FM | Green | High | High | General RNS detection |
DAF-2 | Green | Moderate | High | Imaging both NO and DHA |
Key Research Findings
- Fluorescence Yield and Specificity : Studies show that DAR-4M exhibits a significantly higher fluorescence yield in response to NO compared to other probes like DAF-FM, although it can also react with other reactive species under certain conditions .
- Dose-Response Curves : Controlled experiments indicate that DAR-4M demonstrates a dose-dependent increase in fluorescence when exposed to various NO donors, making it a valuable tool for quantifying NO levels.
- Cellular Applications : In studies involving PC12 cells (a model for neuronal differentiation), DAR-4M allowed visualization of localized NO production during differentiation processes, highlighting its utility in neurobiology .
Case Studies
Case Study 1: Imaging Nitric Oxide in Plant Systems
- In research involving Arabidopsis thaliana, DAR-4M was used to visualize NO production during seedling growth. The results indicated that the probe effectively detected increased levels of NO, suggesting its potential application in plant biology research.
Case Study 2: Dual Imaging of NO and Dehydroascorbic Acid
Mechanism of Action
Diaminorhodamine-4M is compared with other similar compounds such as:
Diaminofluorescein-2 (DAF-2): Another nitric oxide fluorescent indicator, but its fluorescence intensity is pH-dependent, unlike this compound.
Diaminofluorescein-FM (DAF-FM): Used for detecting nitric oxide but has different excitation and emission wavelengths.
Uniqueness:
Photo-stability: this compound is more photo-stable compared to other indicators.
pH Independence: Its fluorescence intensity is not affected by pH changes, making it more reliable for various applications.
Comparison with Similar Compounds
- Diaminofluorescein-2 (DAF-2)
- Diaminofluorescein-FM (DAF-FM)
- Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) .
Biological Activity
Diaminorhodamine-4M (DAR-4M) is a fluorescent probe widely utilized for the detection of reactive nitrogen species (RNS), particularly nitric oxide (NO). Its biological activity has been extensively studied, revealing insights into its specificity, sensitivity, and applications in various biological contexts.
DAR-4M is a rhodamine-based chromophore that has gained attention for its ability to measure NO and other reactive species in biological samples. The compound's fluorescence properties make it suitable for imaging applications, allowing researchers to visualize and quantify NO production in different cellular environments.
DAR-4M reacts with NO and other reactive nitrogen and oxygen species, producing a measurable fluorescence signal. This reaction is crucial for assessing NO levels in various biological systems. The probe's response to NO is influenced by the presence of other oxidants, which can affect its fluorescence yield.
Key Research Findings
- Fluorescence Yield and Specificity : Studies indicate that DAR-4M exhibits a significantly higher fluorescence yield in response to NO donors compared to other probes like DAF-FM. However, it is not entirely specific to NO, as it can also react with other species under certain conditions .
- Dose-Response Curves : In controlled experiments, DAR-4M demonstrated a dose-dependent increase in fluorescence when exposed to various NO donors. This characteristic makes it a valuable tool for quantifying NO in biological assays .
- Cellular Applications : DAR-4M has been used in cellular studies, particularly with PC12 cells, which are derived from rat adrenal medulla and can differentiate into neuron-like cells. The probe allowed researchers to visualize localized NO production during differentiation processes .
Comparative Analysis of Probes
The following table summarizes the comparative characteristics of DAR-4M and other similar probes:
Probe | Fluorescence Color | Sensitivity to NO | Reactivity with Other Species | Applications |
---|---|---|---|---|
DAR-4M | Red | High | Moderate | Imaging NO in live cells |
DAF-FM | Green | High | High | General RNS detection |
DAF-2 | Green | Moderate | High | Imaging both NO and DHA |
Case Study 1: Imaging Nitric Oxide in Plant Systems
In a study involving Arabidopsis thaliana, seedlings were treated with DAR-4M to assess the compound's ability to visualize NO production during growth. The results indicated that DAR-4M effectively detected increased NO levels, suggesting its potential use in plant biology research .
Case Study 2: Dual Imaging of NO and Dehydroascorbic Acid
A novel approach combining DAR-4M with DAF-2 allowed simultaneous imaging of NO and dehydroascorbic acid (DHA) in PC12 cells. This study highlighted the importance of using multiple probes to differentiate between signals arising from different reactive species .
Properties
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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